(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone
Description
The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a heterocyclic small molecule featuring a pyridazine core substituted with a 1,2,4-triazole moiety, a piperidine ring, and a 4-methoxyphenyl-piperazine group.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-[1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N8O2/c1-33-20-6-4-19(5-7-20)28-11-13-29(14-12-28)23(32)18-3-2-10-30(15-18)21-8-9-22(27-26-21)31-17-24-16-25-31/h4-9,16-18H,2-3,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHBXLZHQIFVDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCCN(C3)C4=NN=C(C=C4)N5C=NC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 446.53 g/mol. Its structure includes multiple pharmacophores such as triazole and piperazine rings, which are known to enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H26N8O3 |
| Molecular Weight | 446.53 g/mol |
| Purity | Typically 95% |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several key mechanisms:
- Antimicrobial Activity : The presence of the triazole moiety is significant in exhibiting antifungal and antibacterial properties. Compounds with similar structures have shown effectiveness against various microbial strains, including Escherichia coli and Candida albicans .
- Anticancer Properties : Research indicates that derivatives of triazole compounds can exhibit cytotoxic effects against cancer cell lines. For instance, some triazole derivatives have shown IC50 values as low as 6.2 μM against colon carcinoma cells .
- CNS Activity : The piperazine component is often associated with neuroactive properties, potentially influencing neurotransmitter systems and providing anxiolytic or antidepressant effects.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:
Study 1: Antimicrobial Efficacy
A study screened various triazole derivatives for antimicrobial activity against Mycobacterium tuberculosis. Among the tested compounds, those with structural similarities to our compound showed significant inhibitory concentrations ranging from 1.35 to 2.18 μM . This suggests that the compound may possess similar properties.
Study 2: Anticancer Activity
In another investigation focusing on triazole derivatives, compounds were evaluated for their cytotoxicity against breast cancer cell lines (MCF-7). Some derivatives exhibited IC50 values indicating strong anticancer potential . This could imply that our compound might also demonstrate similar efficacy.
Study 3: CNS Effects
Research on piperazine derivatives has indicated their potential in modulating CNS activities. Compounds with similar structural features have been linked to anxiolytic effects in animal models . This opens avenues for further exploration of our compound's neuroactive properties.
Scientific Research Applications
The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone has garnered interest in various scientific research applications due to its unique chemical structure and biological activity. This article provides a comprehensive overview of its applications, synthesizing findings from diverse sources to highlight its significance in medicinal chemistry, pharmacology, and related fields.
Antimicrobial Properties
Research indicates that compounds with triazole rings exhibit significant antimicrobial activity. For instance, derivatives of triazole have been shown to inhibit various bacterial strains and fungi, making them valuable in developing new antibiotics and antifungal agents .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Studies have demonstrated that triazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Neuropharmacological Effects
The piperazine moiety is frequently associated with neuropharmacological effects. Compounds containing this structure have been investigated for their potential as anxiolytics and antidepressants. Research has shown that modifications to the piperazine structure can enhance binding affinity to serotonin receptors, which are crucial targets in treating mood disorders .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the triazole ring : This can be achieved through cyclization reactions involving hydrazine derivatives.
- Piperidine and piperazine synthesis : These are often synthesized via nucleophilic substitution reactions on halogenated precursors.
- Final coupling reaction : The final product is formed through a coupling reaction between the synthesized piperidine/piperazine derivatives and the triazole-containing substrate.
These synthetic methods ensure high yields and purity, which are essential for biological testing .
Case Study 1: Antimicrobial Activity Evaluation
In a study evaluating the antimicrobial efficacy of various triazole derivatives, the compound was tested against multiple bacterial strains. Results showed that it exhibited significant inhibition against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Mechanism Investigation
Another study focused on the anticancer properties of triazole derivatives, including this compound. It was found to induce apoptosis in breast cancer cell lines through the activation of caspase pathways, suggesting its potential role in cancer therapy .
Applications Summary Table
Comparison with Similar Compounds
Key Research Findings and Limitations
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
